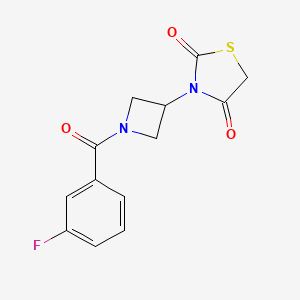

3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

説明

特性

IUPAC Name |

3-[1-(3-fluorobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-9-3-1-2-8(4-9)12(18)15-5-10(6-15)16-11(17)7-20-13(16)19/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPBHUHAJFGUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of 3-fluorobenzoyl chloride. This intermediate is then reacted with azetidin-3-ylamine under controlled conditions to form the azetidinyl intermediate. Subsequent cyclization with thiazolidine-2,4-dione completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, temperature control, and purification techniques to ensure the final product meets quality standards.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.

Medicine: The compound has shown potential in drug discovery, particularly in the treatment of inflammatory diseases and cancer.

Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

作用機序

The mechanism by which 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. The fluorine atom on the benzene ring enhances binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural Modifications in Azetidine-Linked Thiazolidinediones

The compound’s structural analogues differ primarily in the substituents on the azetidine ring or the benzoyl/propanoyl groups. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Key Substituent(s) |

|---|---|---|---|

| 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione | Not provided | C₁₄H₁₂FN₂O₃S | 3-Fluorobenzoyl on azetidine |

| 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione | 2034425-22-2 | C₁₆H₂₁N₂O₃S | Cyclopentylpropanoyl on azetidine |

| 3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione | 2326702-04-7 | C₁₄H₁₁F₃N₂O₃S | 2-Trifluoromethylbenzoyl on azetidine |

| 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | 1798513-39-9 | C₁₆H₁₇FN₂O₃S | Pyrrolidine ring (5-membered) instead of azetidine |

Key Observations :

- Substituent Effects: The 3-fluorobenzoyl group in the target compound may enhance π-π stacking interactions compared to cyclopentylpropanoyl (bulkier, hydrophobic) or trifluoromethylbenzoyl (strong electron-withdrawing) groups .

Anticancer Activity

Thiazolidinediones with azetidine or similar substituents have shown inhibition of cancer-associated pathways:

- Target Compound: Likely modulates Raf/MEK/ERK or PI3K/Akt pathways, akin to (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, which selectively inhibits melanoma cell proliferation .

- Analogues : Compounds with 5-benzylidene substitutions (e.g., TM17 in ) exhibit potent anti-proliferative effects via Michael addition-mediated alkylation of cellular nucleophiles .

Antidiabetic Activity

Physicochemical and Toxicological Profiles

Notes:

- Fluorine atoms improve metabolic stability and bioavailability but may introduce hepatotoxicity risks at high doses.

- Pyrrolidine analogues () may exhibit better solubility due to increased ring flexibility .

生物活性

3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of compounds, which are known for their diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolidine core, an azetidine moiety, and a fluorobenzoyl substituent. The presence of fluorine in the benzoyl group is significant as it enhances the compound's biological activity and may alter its pharmacokinetic properties compared to non-fluorinated analogs.

Biological Activities

Thiazolidinediones, including 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione, exhibit a variety of biological activities:

- Antimicrobial Activity : Research indicates that thiazolidinediones possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Anti-diabetic Effects : This compound may improve insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes treatment .

- Antitumor Activity : Some derivatives of thiazolidinediones have shown promise in inhibiting tumor growth through various mechanisms .

The mechanisms through which 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its effects include:

- Activation of AMPK : The compound may activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and can influence metabolic pathways related to cancer and diabetes .

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in glucose metabolism and lipid synthesis .

Case Studies

Several studies have investigated the biological activity of thiazolidinediones and their derivatives:

Study 1: Antidiabetic Activity

A study by Datar et al. synthesized various thiazolidinedione derivatives, including those similar to 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione. The most active compounds demonstrated significant hypoglycemic effects in diabetic models comparable to standard drugs like pioglitazone. The results are summarized in Table 1:

| Compound Name | Time (min) | Initial Glucose Level | Final Glucose Level |

|---|---|---|---|

| DMSO | 0 | 145 | 141 |

| Pioglitazone | 30 | 139 | 115 |

| Compound 1 | 60 | 141 | 112 |

| Compound 2 | 90 | 147 | 104 |

Study 2: Antimicrobial Activity

Badiger et al. synthesized novel thiazolidinediones and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that some compounds were as effective as standard antibiotics like oxacillin. The findings are detailed in Table 2:

| Compound Name | MIC (mg/L) |

|---|---|

| Compound A | 3.91 |

| Compound B | 5.00 |

| Standard (Oxacillin) | 4.00 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thiazolidine-2,4-dione derivatives, such as 3-(1-(3-Fluorobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione?

- Answer : The synthesis typically involves:

- Knoevenagel condensation : Condensation of thiazolidine-2,4-dione with substituted aldehydes (e.g., 3-fluorobenzaldehyde) to form 5-arylidene derivatives .

- N-Alkylation : Reaction of thiazolidine-2,4-dione with alkyl halides (e.g., 3-fluorobenzoyl chloride) under basic conditions (e.g., NaOH in ethanol) to introduce substituents at the N3 position .

- Michael addition : Used for introducing heterocyclic moieties (e.g., benzothiazole) via nucleophilic addition to cyanoacrylates or other electrophilic intermediates .

- Key Optimization : Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, morpholine in ethanol at 50°C improves cyclization efficiency .

Q. How are structural and purity characteristics validated for thiazolidine-2,4-dione derivatives?

- Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., Z/E configuration of benzylidene groups) and substitution patterns .

- IR spectroscopy : Validate carbonyl stretching frequencies (~1740 cm⁻¹ for thiazolidine-2,4-dione) and functional groups (e.g., C-F at ~1100 cm⁻¹) .

- Chromatography : Flash column chromatography (e.g., n-hexane/ethyl acetate) ensures purity, with yields ranging from 55% to 74% depending on substituents .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) for thiazolidine-2,4-dione derivatives targeting enzymatic pathways?

- Answer :

- Bioisosteric replacement : Substituting the benzoyl group with fluorinated or electron-withdrawing groups (e.g., 3-fluorobenzoyl) modulates electronic effects, enhancing binding to targets like aldose reductase or ERK1/2 .

- Pharmacophore mapping : Molecular docking studies (e.g., with ERK1/2) identify critical interactions, such as hydrogen bonding with the thiazolidine-2,4-dione core .

- In vitro assays :

- Enzyme inhibition : IC₅₀ values determined via fluorometric assays (e.g., acetylcholinesterase inhibition in Alzheimer’s models) .

- Cellular efficacy : Clonogenicity and glutamate production assays evaluate antiproliferative effects in cancer cell lines .

Q. How can conflicting data on biological activity profiles be resolved?

- Answer :

- Target specificity profiling : Compare activity across isoforms (e.g., GLS1 vs. GLS2 for glutaminase inhibitors) to identify off-target effects .

- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement. For example, Sp1 degradation by OSU-CG12 was validated via Western blotting in prostate cancer models .

- Dose-response studies : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., ATP concentrations in kinase assays) .

Q. What methodological challenges arise in preclinical evaluation of thiazolidine-2,4-dione derivatives?

- Answer :

- Pharmacokinetics : Poor solubility of hydrophobic derivatives (e.g., halogenated benzylidene groups) requires formulation optimization (e.g., PEGylation or nanoencapsulation) .

- In vivo toxicity : Metabolite profiling (via LC-MS) identifies reactive intermediates, such as epoxide formation from unsaturated substituents .

- Blood-brain barrier (BBB) penetration : LogP calculations and P-glycoprotein efflux assays predict CNS bioavailability for neuroactive derivatives (e.g., AChE inhibitors) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。